(Z)-3-methylpyrazine-2-carbaldehyde oxime
Overview
Description
“(Z)-3-methylpyrazine-2-carbaldehyde oxime” is a type of oxime. Oximes are a class of compounds in medicinal chemistry known for their wide applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are renowned for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
Oximes, including “(Z)-3-methylpyrazine-2-carbaldehyde oxime”, can be synthesized through various methods. Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Physical And Chemical Properties Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity. Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Scientific Research Applications
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Antimicrobial Activity
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Antioxidant Properties
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Anti-Inflammatory Effects
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Anticancer Potential
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Organophosphate (OP) Poisoning Treatment
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Drug Development
Future Directions
Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . The unique properties of oximes make them strong candidates for divergent reactivity . Future research directions could focus on developing new methodologies based on oxime starting materials, along with addressing the challenges of using oximes for diverse applications .
properties
IUPAC Name |
(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-WTKPLQERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methylpyrazine-2-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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